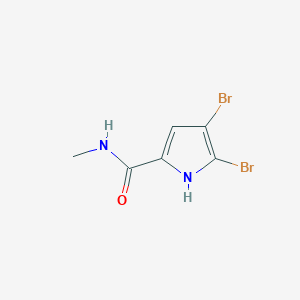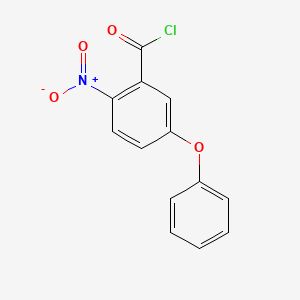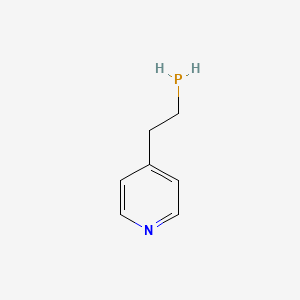
1-Hexadecanol, 2-amino-, (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecanol, 2-amino-, (2R)-, also known as (2R)-2-amino-1-hexadecanol, is a chiral amino alcohol with the molecular formula C16H35NO. This compound is characterized by a long hydrocarbon chain and an amino group attached to the second carbon atom, making it a valuable intermediate in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexadecanol, 2-amino-, (2R)- can be synthesized through several methods. One common approach involves the reduction of 2-nitrohexadecanol, which can be prepared by the nitration of hexadecanol. The reduction is typically carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions.
Another method involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the (2R) configuration. This can be achieved through the use of chiral amines or amino acids as starting materials, followed by a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods
On an industrial scale, the production of 1-Hexadecanol, 2-amino-, (2R)- often involves the catalytic hydrogenation of 2-nitrohexadecanol. This process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecanol, 2-amino-, (2R)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Further reduction can convert the amino group into an alkylamine.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alkylamines.
Substitution: Alkyl halides, esters.
Applications De Recherche Scientifique
1-Hexadecanol, 2-amino-, (2R)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of bioactive lipids and surfactants.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and emulsifiers due to its amphiphilic nature.
Mécanisme D'action
The mechanism by which 1-Hexadecanol, 2-amino-, (2R)- exerts its effects is primarily through its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of membrane-bound proteins and enzymes.
Comparaison Avec Des Composés Similaires
1-Hexadecanol, 2-amino-, (2R)- can be compared with other similar compounds such as:
1-Hexadecanol: Lacks the amino group, making it less reactive in certain chemical transformations.
2-Amino-1-octadecanol: Has a longer hydrocarbon chain, which can affect its solubility and interaction with biological membranes.
2-Amino-1-dodecanol: Shorter chain length, leading to different physical properties and applications.
The uniqueness of 1-Hexadecanol, 2-amino-, (2R)- lies in its specific chain length and chiral center, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
184850-77-9 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
(2R)-2-aminohexadecan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(17)15-18/h16,18H,2-15,17H2,1H3/t16-/m1/s1 |
Clé InChI |
MNGRWBQCRJBGSJ-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCCC[C@H](CO)N |
SMILES canonique |
CCCCCCCCCCCCCCC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


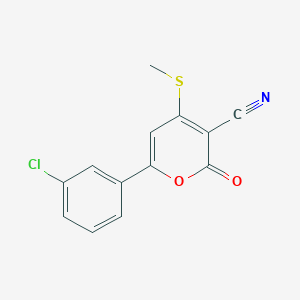
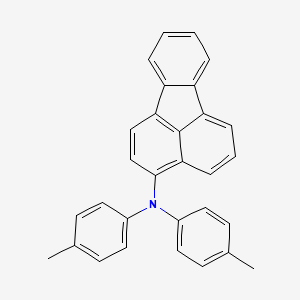

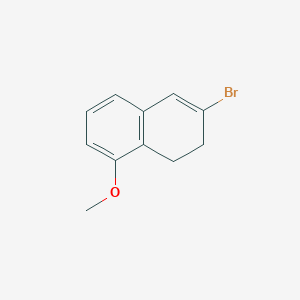
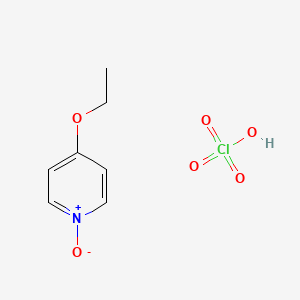
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
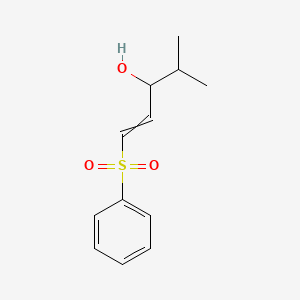
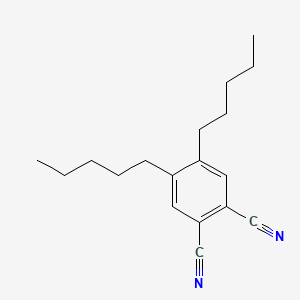
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
